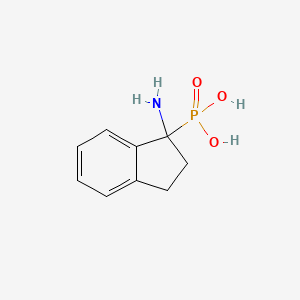
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid is an organic compound that features both an amino group and a phosphonic acid group attached to an indane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indane derivative with phosphorous acid in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as 1-propanol, with the use of azobisisobutyronitrile as a radical initiator .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonic acid group can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phosphonic acid group can yield phosphine derivatives.
Applications De Recherche Scientifique
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Mécanisme D'action
The mechanism of action of (1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the transition state of enzyme substrates, thereby inhibiting enzyme activity. This makes the compound a potential candidate for the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid: Similar structure but with the amino group at a different position.
(1-Amino-2,3-dihydro-1H-inden-1-yl)methanol: Similar structure but with a hydroxyl group instead of a phosphonic acid group.
Uniqueness
(1-Amino-2,3-dihydro-1H-inden-1-yl)phosphonic acid is unique due to the presence of both an amino group and a phosphonic acid group on the indane ring system.
Propriétés
Numéro CAS |
653593-92-1 |
|---|---|
Formule moléculaire |
C9H12NO3P |
Poids moléculaire |
213.17 g/mol |
Nom IUPAC |
(1-amino-2,3-dihydroinden-1-yl)phosphonic acid |
InChI |
InChI=1S/C9H12NO3P/c10-9(14(11,12)13)6-5-7-3-1-2-4-8(7)9/h1-4H,5-6,10H2,(H2,11,12,13) |
Clé InChI |
UPPZTOFBQNDHGK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC=CC=C21)(N)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[3-Chloro-4-(propan-2-yl)phenyl]ethyl}-1,4-dimethylbenzene](/img/structure/B12543422.png)



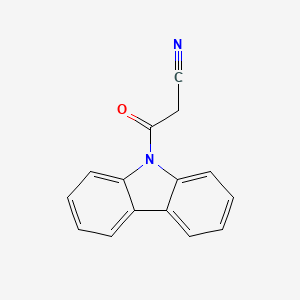
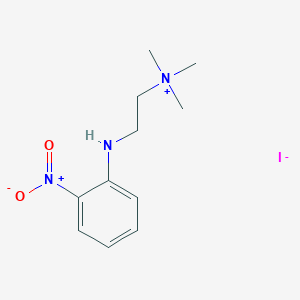
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
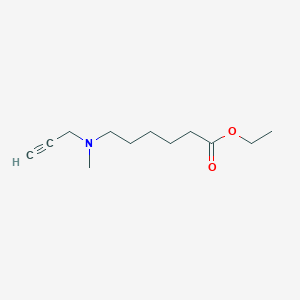
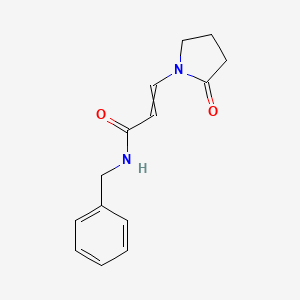
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)

![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)

